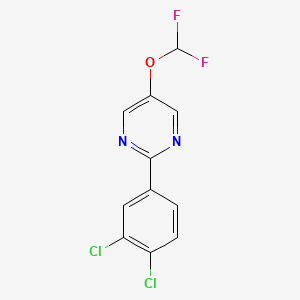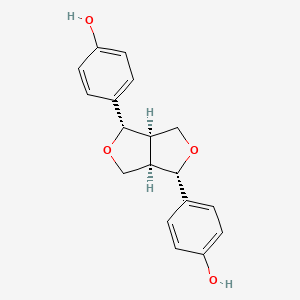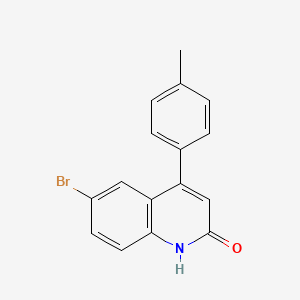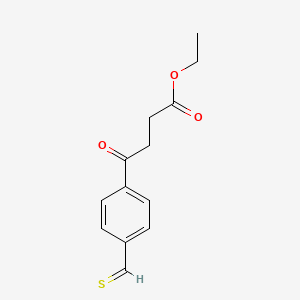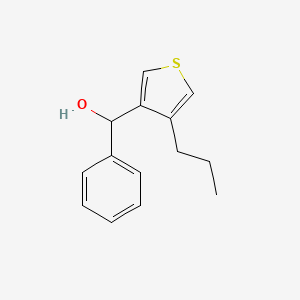
Phenyl(4-propylthiophen-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(4-propylthiophen-3-yl)methanol is an organic compound that belongs to the class of phenylthiophenes It features a phenyl group attached to a thiophene ring, which is further substituted with a propyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-propylthiophen-3-yl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α-haloketones with sulfur sources.
Substitution with Propyl Group: The thiophene ring is then subjected to Friedel-Crafts alkylation using propyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced via Suzuki coupling or other cross-coupling reactions involving phenylboronic acid and a suitable halogenated thiophene derivative.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group (if present) to a methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions: Phenyl(4-propylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiophene ring to a tetrahydrothiophene derivative using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), or alkyl halides (R-X) in the presence of Lewis acids.
Major Products:
Oxidation: Formation of phenyl(4-propylthiophen-3-yl)aldehyde or ketone.
Reduction: Formation of tetrahydrothiophene derivatives.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Phenyl(4-propylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Phenyl(4-propylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and thiophene rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
Phenyl(4-propylthiophen-3-yl)methanol can be compared with other similar compounds, such as:
Phenylthiophenes: Compounds with different alkyl or aryl substitutions on the thiophene ring.
Thiophene Alcohols: Compounds with hydroxyl groups attached to the thiophene ring.
Phenylmethanols: Compounds with phenyl groups attached to a methanol moiety.
Uniqueness: The unique combination of a phenyl group, a propyl-substituted thiophene ring, and a methanol group in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H16OS |
|---|---|
分子量 |
232.34 g/mol |
IUPAC名 |
phenyl-(4-propylthiophen-3-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-2-6-12-9-16-10-13(12)14(15)11-7-4-3-5-8-11/h3-5,7-10,14-15H,2,6H2,1H3 |
InChIキー |
ANXGTUWBLZWSGV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CSC=C1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




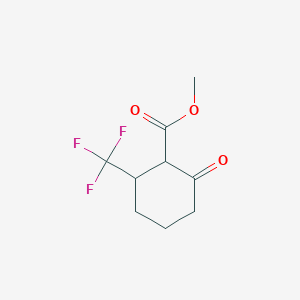
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
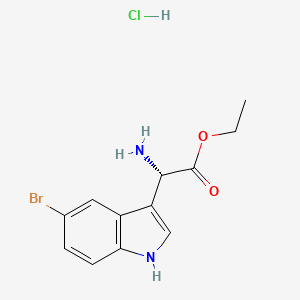
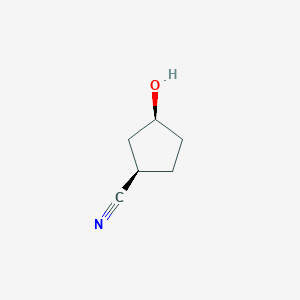
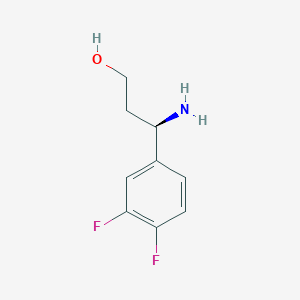
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
